2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride
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Overview
Description
2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The presence of a fluorine atom at the 6th position of the benzoxazine ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to other benzoxazin compounds, which have been found to interact with various enzymes and receptors in the body .
Mode of Action
Due to the presence of a halogen (fluorine) at the c-6 position, it exhibits phytotoxic activity . This suggests that the compound may interact with its targets in a way that disrupts their normal function.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to inhibit the enzyme protoporphyrinogen oxidase, which is important in the synthesis of chlorophyll . This suggests that the compound may affect pathways related to chlorophyll synthesis and photosynthesis.
Pharmacokinetics
The compound’s molecular weight (19618) suggests that it may have good bioavailability .
Result of Action
Its phytotoxic activity suggests that it may cause damage to plant cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility may vary depending on the polarity of the solvent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position of the benzoxazine ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Ethan-1-ol Group: The ethan-1-ol group is attached to the benzoxazine ring through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethan-1-ol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazines with different functional groups.
Scientific Research Applications
2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2H-1,4-benzoxazin-3(4H)-one: Similar structure but lacks the ethan-1-ol group.
Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate: Contains a methyl ester group instead of the ethan-1-ol group.
Uniqueness
2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride is unique due to the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-7-1-2-10-9(5-7)12-8(3-4-13)6-14-10;/h1-2,5,8,12-13H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYRIZGJCSHPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(O1)C=CC(=C2)F)CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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